REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6]([O:8][CH2:9][O:10][CH3:11])[CH:5]=[C:4](OCOC)[C:3]=1[C:16](=[O:18])C>C(O)C>[CH3:6][O:8][CH2:9][O:10][C:5]1[CH:4]=[C:3]([CH:2]=[CH:7][C:6]=1[O:8][CH2:9][O:10][CH3:11])[CH:16]=[O:18]
|
Name
|
|
Quantity
|
33.37 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC(=C1)OCOC)OCOC)C(C)=O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=C(C=O)C=CC1OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 218.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |